molecular formula C14H15NO3S B2461525 6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide CAS No. 931361-30-7

6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide

Cat. No.: B2461525
CAS No.: 931361-30-7
M. Wt: 277.34
InChI Key: QBRNKIBPFFWCKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves incorporating aliphatic chains into a coumarin structure derived from alkylphenols. This modification allows for the production of hydrophobic coumarins with good yields. These newly synthesized coumarins could potentially act as modulators of TRPV1 receptors .

One specific synthetic procedure for 6,8-di tert-butyl-2-oxo-2H-chromene-3-methylcarboxylate involves the reaction of 2-hydroxy-3,5-diterbutyl benzaldehyde with methyl malonate in absolute alcohol, catalyzed by piperidine . The resulting compound exhibits interesting properties.


Molecular Structure Analysis

!Molecular Structure Figure 4: Structure of 6,8-di tert-butyl-2-oxo-2H-chromene-3-methylcarboxylate


Chemical Reactions Analysis

The synthesis involves the reaction of 2-hydroxy-3,5-diterbutyl benzaldehyde with methyl malonate, leading to the formation of the target compound. The reaction products are separated using chromatography .

Mechanism of Action

While specific details regarding the mechanism of action for this compound are not explicitly mentioned in the available literature, its potential as a modulator of TRPV1 receptors suggests involvement in pain modulation .

Properties

IUPAC Name

6-tert-butyl-8-hydroxy-2-oxochromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-14(2,3)8-4-7-5-9(12(15)19)13(17)18-11(7)10(16)6-8/h4-6,16H,1-3H3,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRNKIBPFFWCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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